![molecular formula C18H11Br2N B1375368 3-Bromo-9-(4-bromophenyl)-9H-carbazole CAS No. 1226860-66-7](/img/structure/B1375368.png)
3-Bromo-9-(4-bromophenyl)-9H-carbazole
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Overview
Description
3-Bromo-9-(4-bromophenyl)-9H-carbazole: is an organic compound with the molecular formula C18H11Br2N. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is notable for its applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-9-(4-bromophenyl)-9H-carbazole typically involves the N-arylation of carbazole derivatives. One common method includes the reaction of 3-Bromo-9H-carbazole with 4-Bromofluorobenzene in the presence of a base such as caesium carbonate in N,N-dimethylformamide. The reaction is carried out at elevated temperatures, around 150°C, for 24 hours .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3-Bromo-9-(4-bromophenyl)-9H-carbazole can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The carbazole core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carbazole quinones.
Reduction Products: Reduction typically yields hydrogenated carbazole derivatives.
Scientific Research Applications
Organic Electronics
Organic Semiconductors:
3-Bromo-9-(4-bromophenyl)-9H-carbazole is primarily used as a building block in the synthesis of organic semiconductors. Its structure allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of bromine atoms enhances its electronic properties, contributing to improved efficiency in devices.
Case Study:
A study demonstrated that incorporating this compound into OLEDs resulted in enhanced luminescent properties and improved device performance compared to devices using simpler carbazole derivatives. The increased halogenation provided better stability and efficiency under operational conditions.
Medicinal Chemistry
Pharmaceutical Intermediates:
In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential pharmaceutical agents. Derivatives of this compound have shown promising biological activities, including anticancer and antimicrobial properties.
Case Study:
Research highlighted the synthesis of various derivatives of this compound that exhibited significant cytotoxic effects against cancer cell lines. These derivatives were found to interact with specific molecular targets, indicating their potential as therapeutic agents .
Materials Science
Dyes and Pigments:
This compound is also utilized in the production of dyes and pigments due to its vibrant color properties and stability. Its unique structural features allow for the development of materials with specific electronic characteristics.
Case Study:
A comparative analysis showed that dyes synthesized from this compound exhibited superior lightfastness and thermal stability compared to traditional dyes. This makes it an attractive option for applications requiring durable colorants.
Mechanism of Action
The mechanism of action of 3-Bromo-9-(4-bromophenyl)-9H-carbazole largely depends on its application. In organic electronics, its role is to facilitate charge transport due to its conjugated system. In medicinal applications, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- 3-Bromo-9H-carbazole
- 4-Bromofluorobenzene
- 9-Phenylcarbazole
Comparison:
Compared to 3-Bromo-9H-carbazole, 3-Bromo-9-(4-bromophenyl)-9H-carbazole has an additional bromophenyl group, which can significantly alter its electronic and steric properties. This makes it more suitable for applications requiring specific electronic characteristics, such as in organic electronics. The presence of two bromine atoms also provides additional sites for further functionalization, enhancing its versatility in synthetic chemistry.
Biological Activity
3-Bromo-9-(4-bromophenyl)-9H-carbazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H10Br2N. The compound features a carbazole core substituted with bromine atoms at the 3-position and the 4-(bromophenyl) group, which significantly influences its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, potentially inhibiting their activity, which is crucial in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.
- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Activity
Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
A549 (Lung) | 15.0 | Inhibition of cell proliferation |
HCT116 (Colon) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Table 2: Antimicrobial Activity
Microorganism | MIC (µM) | Type |
---|---|---|
Staphylococcus aureus | 18.5 | Bacterial |
Escherichia coli | 22.0 | Bacterial |
Candida albicans | 25.0 | Fungal |
Case Studies
- Anticancer Study in Mice : A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to the control group. The study highlighted the compound's ability to modulate pathways involved in tumor growth and metastasis.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of the compound against drug-resistant strains of bacteria. Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The presence of bromine atoms in the structure enhances lipophilicity, which is crucial for membrane penetration and biological activity. Modifications at different positions on the carbazole ring can lead to variations in potency and selectivity against specific targets.
Table 3: SAR Insights
Modification | Effect on Activity |
---|---|
Additional Bromine | Increased potency against cancer cells |
Alkyl Substitution | Altered solubility and bioavailability |
Properties
IUPAC Name |
3-bromo-9-(4-bromophenyl)carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N/c19-12-5-8-14(9-6-12)21-17-4-2-1-3-15(17)16-11-13(20)7-10-18(16)21/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNLPNWEQKBULG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)Br)C=CC(=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226860-66-7 |
Source
|
Record name | 3-Bromo-9-(4-bromophenyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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